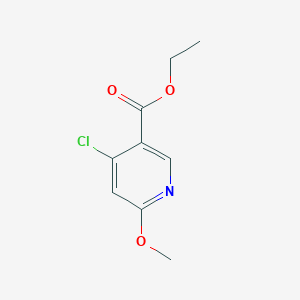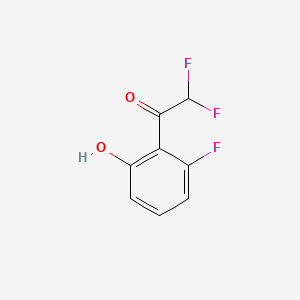
2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone: is a fluorinated organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of fluorine atoms and a hydroxyphenyl group, making it a compound of interest in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 1-(2-hydroxyphenyl)ethanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its fluorinated structure may enhance its binding affinity and selectivity towards biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
- 2,2-Difluoro-1-(2-hydroxyphenyl)ethanone
- 2-bromo-1-(2-fluoro-4-hydroxyphenyl)-1-ethanone
- 2,2-Difluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2,2-difluoro-1-(2-fluoro-3,4-dimethylphenyl)ethanone
Comparison: Compared to its similar compounds, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine and hydroxy groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F3O2 |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,8,12H |
Clave InChI |
BKMNCGFUCIVHJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


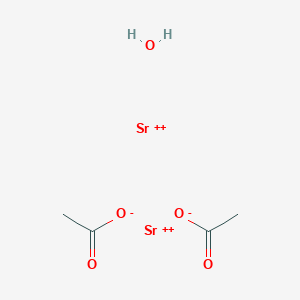



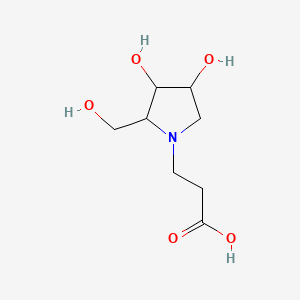
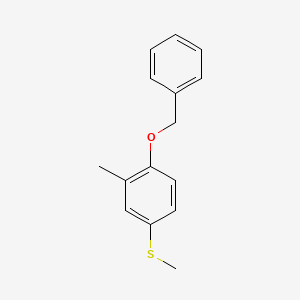
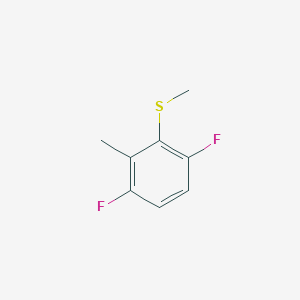
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
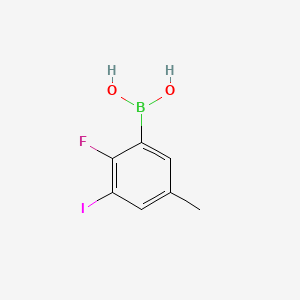
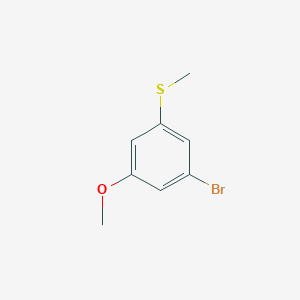
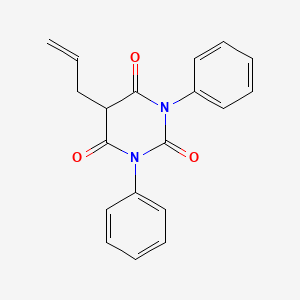
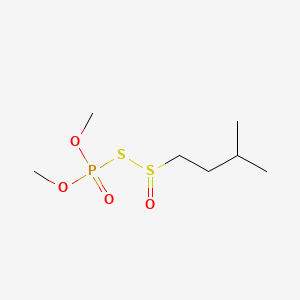
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
